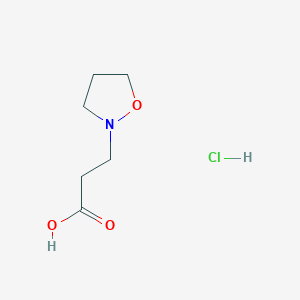![molecular formula C9H6ClF3N2O2S2 B3059823 2-methyl-5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-3-thiophenesulfonyl chloride CAS No. 1287752-72-0](/img/structure/B3059823.png)
2-methyl-5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-3-thiophenesulfonyl chloride
Overview
Description
2-methyl-5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-3-thiophenesulfonyl chloride is a useful research compound. Its molecular formula is C9H6ClF3N2O2S2 and its molecular weight is 330.7. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds with similar structures, such as lotilaner, are known to target gamma-aminobutyric acid (gaba)-gated chloride channels . These channels play a crucial role in inhibitory neurotransmission in the central nervous system.
Mode of Action
The compound acts as a non-competitive antagonist of the GABA-gated chloride channel . This means it binds to a site on the channel that is distinct from the active site, altering the channel’s conformation and preventing the binding of GABA. This inhibition disrupts the normal functioning of the channel, leading to a variety of downstream effects .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis generally starts with the preparation of the 5-(trifluoromethyl)-1H-pyrazole derivative. This can involve the reaction of trifluoromethyl ketones with hydrazines under controlled conditions.
Following this, the introduction of the thiophene and sulfonyl chloride functionalities can be achieved through multi-step synthetic pathways. Typical conditions might involve the use of chlorosulfonic acid and various base-catalyzed or acid-catalyzed reactions.
Industrial Production Methods:
Industrially, large-scale production might employ continuous flow reactors to handle hazardous reagents and intermediates safely.
Optimization of reaction conditions like temperature, pressure, and catalyst concentrations is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Undergoes oxidation to form sulfone derivatives.
Reduction: Can be reduced to form the corresponding sulfide compounds.
Substitution: Participates in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of acetic acid.
Reduction: Sodium borohydride or other mild reducing agents.
Substitution: Amines or alcohols under basic conditions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfides.
Substitution: Sulfonyl-containing compounds like sulfonamides or sulfonates.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules in organic synthesis.
Medicine: Research into its use as a pharmacophore for designing new drugs.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
2-methyl-5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-3-thiophenesulfonamide
2-methyl-5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-3-thiophenecarboxylic acid
2-methyl-5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-3-thiophenesulfonate esters
Uniqueness:
The presence of the sulfonyl chloride group differentiates it from related compounds, providing unique reactivity for the formation of sulfonamides and other derivatives.
This detailed look into 2-methyl-5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-3-thiophenesulfonyl chloride showcases its versatile nature and the broad scope of its applications
Properties
IUPAC Name |
2-methyl-5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]thiophene-3-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3N2O2S2/c1-4-7(19(10,16)17)3-6(18-4)5-2-8(15-14-5)9(11,12)13/h2-3H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTYVPQJIYIFDSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(S1)C2=NNC(=C2)C(F)(F)F)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601135307 | |
| Record name | 3-Thiophenesulfonyl chloride, 2-methyl-5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601135307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1287752-72-0 | |
| Record name | 3-Thiophenesulfonyl chloride, 2-methyl-5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1287752-72-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Thiophenesulfonyl chloride, 2-methyl-5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601135307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


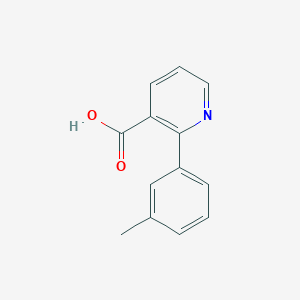
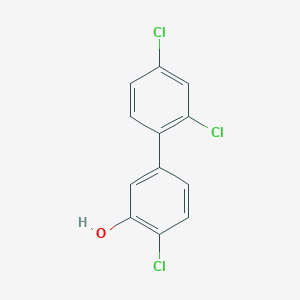
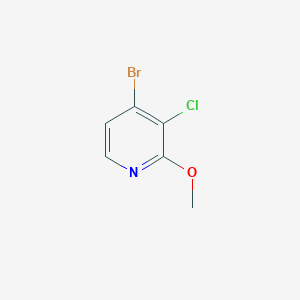
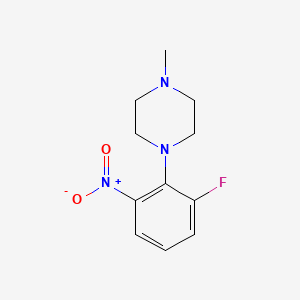
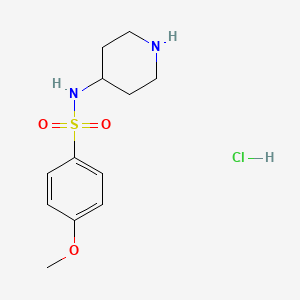
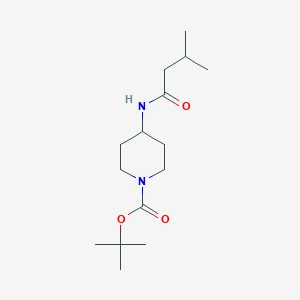
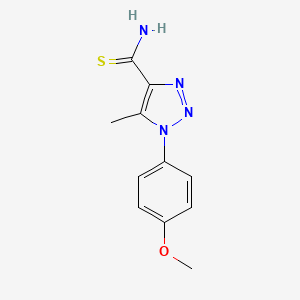
![3-(2-furylmethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3059753.png)

![[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]amine trifluoroacetate](/img/structure/B3059756.png)
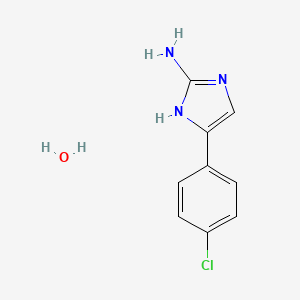
![4-[5-(Chloromethyl)-3-isoxazolyl]pyridine hydrochloride](/img/structure/B3059761.png)
![{[1-(Methoxymethyl)cyclopentyl]methyl}amine hydrochloride](/img/structure/B3059762.png)
